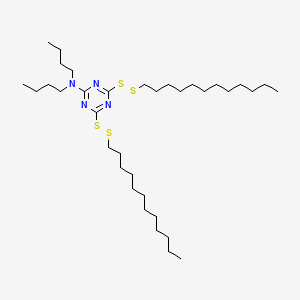
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dibutyl and dodecyldisulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The dibutyl and dodecyldisulfanyl groups are introduced through substitution reactions. These reactions often require specific catalysts and solvents to ensure high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bonds would yield sulfoxides or sulfones, while reduction would produce thiols.
Scientific Research Applications
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to undergo oxidation and reduction makes it useful in studying redox processes in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine exerts its effects involves its ability to participate in redox reactions. The disulfide bonds can be readily oxidized or reduced, allowing the compound to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-4,6-bis(phenylethynyl)isophthalamide: Another compound with a similar triazine ring structure but different substituents.
N,N-dibutyl-4,6-bis(phenylethynyl)-1,3,5-triazin-2-amine: Similar in structure but with phenylethynyl groups instead of dodecyldisulfanyl groups.
Uniqueness
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of long dodecyldisulfanyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific redox behavior and structural characteristics.
Properties
CAS No. |
86906-91-4 |
|---|---|
Molecular Formula |
C35H68N4S4 |
Molecular Weight |
673.2 g/mol |
IUPAC Name |
N,N-dibutyl-4,6-bis(dodecyldisulfanyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C35H68N4S4/c1-5-9-13-15-17-19-21-23-25-27-31-40-42-34-36-33(39(29-11-7-3)30-12-8-4)37-35(38-34)43-41-32-28-26-24-22-20-18-16-14-10-6-2/h5-32H2,1-4H3 |
InChI Key |
RELAGRKBDSVRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSC1=NC(=NC(=N1)N(CCCC)CCCC)SSCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















